3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the core structure .
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a similar core structure but different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: A structural isomer with different positioning of nitrogen atoms.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with a different ring fusion pattern.
Properties
Molecular Formula |
C21H29N5O5S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H29N5O5S2/c1-5-29-16-11-15(12-17(30-6-2)18(16)31-7-3)20-24-26-19(22-23-21(26)32-20)14-9-8-10-25(13-14)33(4,27)28/h11-12,14H,5-10,13H2,1-4H3 |
InChI Key |
LFQJTIDCAXSBAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Origin of Product |
United States |
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